Mg-ITP Requires ~100-Fold Higher Concentration than Mg-ATP for Myofibrillar Relaxation
In skinned myofibril assays, the magnesium chelates of ITP, GTP, and UTP were each capable of inducing complete relaxation, as indicated by inhibition of syneresis and reduction of NTPase activity to that of isolated myosin. However, for Mg-ITP and Mg-GTP, the required concentrations were approximately 100-fold higher than those for Mg-ATP, whereas Mg-UTP was maximally effective at low concentrations (0.2 mM) comparable to Mg-ATP [1]. This stark quantitative difference underscores that Mg-ITP is not functionally equivalent to Mg-ATP in actomyosin systems.
| Evidence Dimension | Concentration required for myofibrillar relaxation |
|---|---|
| Target Compound Data | ~100× higher than Mg-ATP (exact molarity not specified) |
| Comparator Or Baseline | Mg-ATP (baseline concentration for maximal relaxation) |
| Quantified Difference | Approximately 100-fold higher concentration required |
| Conditions | Skinned myofibrils, presence of Ca²⁺ chelator (EGTA), relaxation assessed by inhibition of syneresis and NTPase activity reduction |
Why This Matters
This 100-fold difference in effective concentration directly informs experimental design; using Mg-ATP concentrations as a proxy for Mg-ITP would yield false-negative relaxation results and misinterpretation of nucleotide specificity.
- [1] Weber A. Parallel response of myofibrillar contraction and relaxation to four different nucleoside triphosphates. J Gen Physiol. 1969 Jun;53(6):781-791. View Source
